

Technical Monograph: CAS 1016703-89-1

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Compound of Interest

Compound Name:	3-amino-N-cyclopropylcyclohexane-1-carboxamide
CAS No.:	1016703-89-1
Cat. No.:	B2998998

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3-Amino-N-cyclopropylcyclohexane-1-carboxamide: A Critical Pharmacophore Scaffold[1]

Part 1: Executive Summary & Strategic Utility

CAS 1016703-89-1, chemically identified as **3-Amino-N-cyclopropylcyclohexane-1-carboxamide**, represents a high-value chiral building block in modern medicinal chemistry. Unlike simple aliphatic amines, this compound offers a conformationally restricted cyclohexane scaffold that positions the amino and amide functionalities in a specific spatial arrangement. This structural rigidity is pivotal for optimizing ligand-protein binding interactions, particularly in the development of Janus Kinase (JAK) inhibitors, GPCR antagonists (such as CCR2), and epigenetic modulators (e.g., LSD1/KDM1A inhibitors).

The compound serves as a "linker-pharmacophore," bridging the gap between a solvent-exposed solubilizing group (the cyclopropyl amide) and a deep-pocket binding motif (via the primary amine). Its amphiphilic nature (LogP ~0.78) and hydrogen-bonding potential (2 donors, 2 acceptors) make it an ideal candidate for fragment-based drug discovery (FBDD) and lead optimization to improve oral bioavailability and metabolic stability.

Part 2: Chemical Identity & Physicochemical Profiling

2.1 Core Identification

Parameter	Technical Specification
CAS Number	1016703-89-1
IUPAC Name	3-Amino-N-cyclopropylcyclohexane-1-carboxamide
Molecular Formula	C ₁₀ H ₁₈ N ₂ O
Molecular Weight	182.26 g/mol
SMILES	<chem>O=C(NC1CC1)C2CC(N)CCC2</chem>
InChI Key	Generated upon specific stereoisomer confirmation
Structural Class	Cyclohexane-1,3-diamine derivative; Cyclopropylcarboxamide

2.2 Physicochemical Properties (Experimental & Predicted)

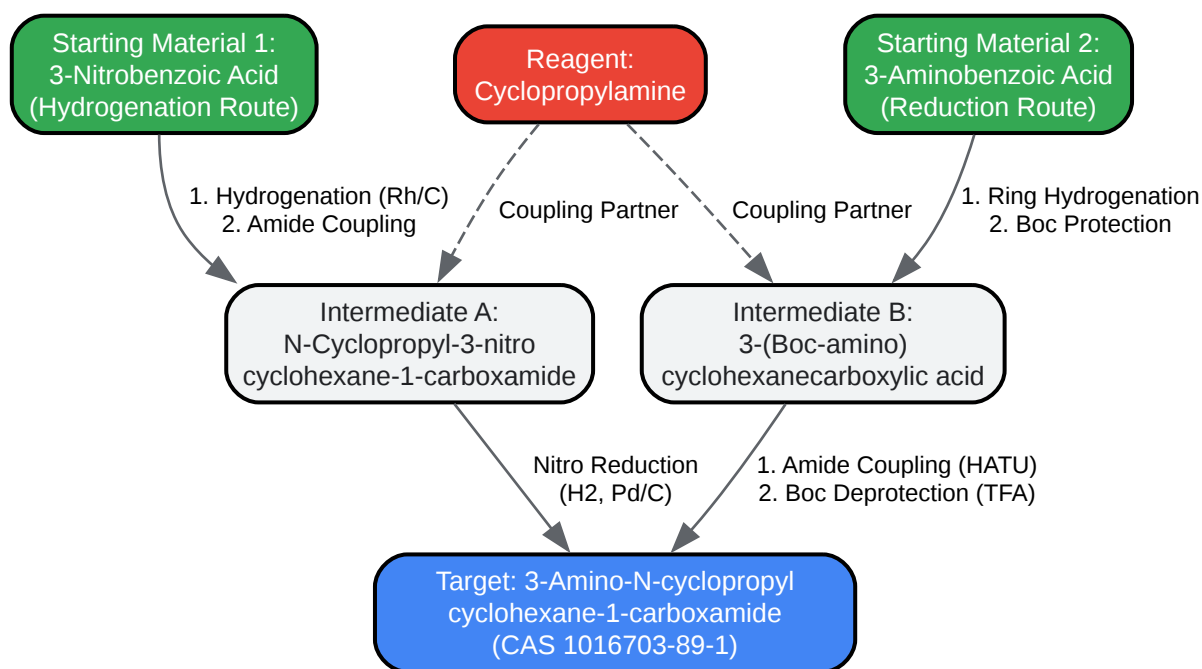
Property	Value	Context for Drug Design
LogP	0.78 ± 0.2	Ideal for CNS and peripheral penetration; falls within Lipinski's Rule of 5.
TPSA	55.12 Å ²	Indicates good membrane permeability (<140 Å ²).
pKa (Base)	-9.8 (Amine)	Highly basic; likely protonated at physiological pH, aiding solubility.
H-Bond Donors	2	Primary amine (-NH ₂) and Amide (-NH-).
H-Bond Acceptors	2	Carbonyl oxygen and Amine nitrogen.
Solubility	High (DMSO, MeOH)	Facilitates facile coupling reactions in organic synthesis.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of CAS 1016703-89-1 requires precise stereochemical control, particularly if the target application demands a specific cis or trans relationship between the C1-carboxamide and C3-amine.

3.1 Retrosynthetic Analysis (Pathway Diagram)

The following Graphviz diagram illustrates the logical disconnection approach for synthesizing CAS 1016703-89-1 from commercially available precursors.



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Caption: Retrosynthetic disconnection showing two viable routes: Nitro-reduction (Route A) and Boc-protected Amino-acid coupling (Route B).

3.2 Detailed Experimental Protocol (Route B: Boc-Protection Strategy)

This protocol ensures high purity and stereochemical integrity.

Step 1: Hydrogenation of 3-Aminobenzoic Acid

- Reactants: Dissolve 3-aminobenzoic acid (1.0 eq) in acetic acid.
- Catalyst: Add 5% Rh/C or PtO₂ (catalytic amount).
- Condition: Hydrogenate at 50-60 psi H₂ at 50°C for 12 hours.
- Workup: Filter catalyst; concentrate filtrate to yield 3-aminocyclohexanecarboxylic acid (mixture of cis/trans).

Step 2: Boc-Protection

- Setup: Suspend crude amino acid in 1,4-dioxane/water (1:1). Add NaOH (2.0 eq).
- Reaction: Add Boc₂O (1.1 eq) dropwise at 0°C. Warm to RT and stir for 4 hours.
- Isolation: Acidify to pH 3 with HCl. Extract with EtOAc. Dry and concentrate to yield 3-(Boc-amino)cyclohexanecarboxylic acid.

Step 3: Amide Coupling

- Activation: Dissolve Boc-acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.
- Coupling: Add cyclopropylamine (1.2 eq). Stir at RT for 16 hours.
- Workup: Dilute with water, extract with EtOAc. Wash with LiCl (aq) to remove DMF. Purify via flash chromatography (Hex/EtOAc) to isolate the Boc-protected intermediate.

Step 4: Deprotection to CAS 1016703-89-1

- Reaction: Dissolve intermediate in DCM. Add TFA (20% v/v). Stir for 2 hours.
- Neutralization: Concentrate TFA. Redissolve in DCM and wash with sat. NaHCO₃.
- Final Isolation: Dry organic layer (Na₂SO₄) and concentrate.
- Yield: Off-white solid or viscous oil.

Part 4: Applications in Drug Discovery

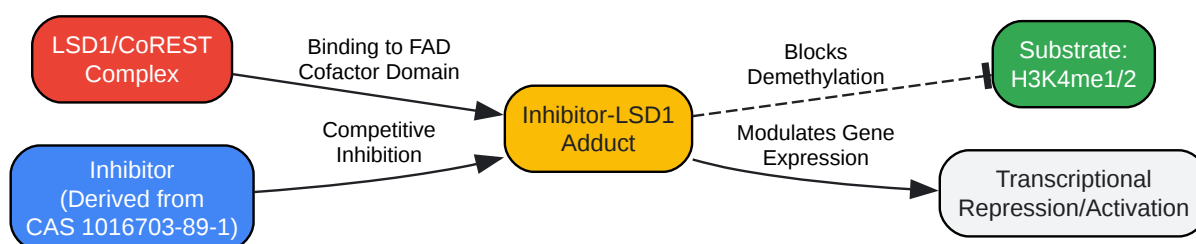
CAS 1016703-89-1 is utilized as a scaffold in several high-value therapeutic areas.

4.1 Target Classes & Mechanisms

Therapeutic Area	Mechanism of Action	Role of CAS 1016703-89-1
Oncology	KDM1A (LSD1) Inhibition	The amine group mimics the lysine substrate of histones; the cyclohexane ring fills the hydrophobic pocket.
Immunology	JAK/STAT Signaling	The cyclopropyl amide acts as a solvent-exposed "tail" to improve solubility and metabolic stability in JAK inhibitors.
Inflammation	CCR2 Antagonism	Provides a rigid spacer between the basic amine (interacting with Asp/Glu residues) and the lipophilic amide.

4.2 Mechanistic Pathway: KDM1A Inhibition Workflow

The following diagram depicts how a ligand derived from CAS 1016703-89-1 interferes with the LSD1 demethylase cycle.



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Caption: Mechanism of Action for LSD1 inhibitors utilizing the 3-aminocyclohexane scaffold.

Part 5: Safety, Handling, & Quality Control

5.1 GHS Hazard Classification

- Signal Word: DANGER

- H315: Causes skin irritation.
- H318: Causes serious eye damage (due to the basic amine and amide functionality).
- H335: May cause respiratory irritation.

5.2 Handling Protocol

- PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat. Work within a fume hood.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption (carbamate formation).
- Spill Cleanup: Neutralize with dilute acetic acid before absorbing with sand/vermiculite.

5.3 Quality Control Specifications

- HPLC Purity: >95% (detect at 210 nm).
- 1H NMR: Must show characteristic cyclopropyl protons (0.4-0.8 ppm) and cyclohexane multiplets.
- Mass Spec: [M+H]⁺ = 183.15.

Part 6: References

- ChemScene. (2024). Product Monograph: **3-Amino-N-cyclopropylcyclohexane-1-carboxamide** (CAS 1016703-89-1).^{[1][2]} Retrieved from
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